molecular formula C16H12BrF3N2O3 B2808468 N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide CAS No. 478248-94-1

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide

Cat. No.: B2808468
CAS No.: 478248-94-1
M. Wt: 417.182
InChI Key: PZUOEVLMHOYVFV-ODCIPOBUSA-N
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Description

N'-[(1E)-(3-Bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a hydrazide derivative characterized by a benzohydrazide core functionalized with a 4-(trifluoromethyl) group on the benzoyl moiety and a substituted phenyl ring (3-bromo-2-hydroxy-5-methoxy) linked via an imine (E-configuration). The bromo and methoxy substituents on the phenyl ring may contribute to steric and electronic modulation, impacting solubility, crystallinity, and biological activity .

Properties

IUPAC Name

N-[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylideneamino]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrF3N2O3/c1-25-12-6-10(14(23)13(17)7-12)8-21-22-15(24)9-2-4-11(5-3-9)16(18,19)20/h2-8,23H,1H3,(H,22,24)/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZUOEVLMHOYVFV-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Br)O)C=NNC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C(=C1)Br)O)/C=N/NC(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrF3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-methoxybenzaldehyde and 4-(trifluoromethyl)benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by purification through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Recent studies have indicated that hydrazone derivatives, including N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide, exhibit significant anticancer activity. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of various signaling pathways. For instance, it has been reported that compounds with similar structures can inhibit cell proliferation in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Anti-inflammatory Effects
Hydrazone compounds are also being investigated for their anti-inflammatory properties. Preliminary data suggest that this compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in models of chronic inflammatory diseases. This mechanism could be beneficial in developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

Pesticidal Activity
The unique chemical structure of this compound positions it as a candidate for development as a pesticide. Studies have shown that hydrazone derivatives can exhibit fungicidal and insecticidal activities. The trifluoromethyl group is particularly noteworthy as it enhances biological activity and stability in agrochemical formulations .

Materials Science

Synthesis of Functional Materials
The compound can be utilized in the synthesis of novel materials due to its reactive functional groups. It can serve as a precursor for creating polymers or composite materials with enhanced thermal and mechanical properties. Research into polymerization techniques involving hydrazones has shown promise in producing materials with tailored functionalities for specific applications, such as coatings or adhesives .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cell lines; modulation of signaling pathways related to cell growth.
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines; potential for treating chronic inflammatory diseases.
Pesticidal ActivityExhibited significant fungicidal and insecticidal effects; potential use in agrochemical products.
Materials SynthesisUtilized as a precursor for novel polymers; enhanced thermal/mechanical properties observed.

Mechanism of Action

The mechanism of action of N’-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • N′-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide ():
    This compound shares a bromo-hydroxy-methoxy phenyl group but differs in substituent positions (4-hydroxy vs. 2-hydroxy in the target). The acetohydrazide linkage to a benzimidazole sulfanyl group introduces additional hydrogen-bonding and π-π stacking capabilities, which are absent in the target compound. The benzimidazole moiety may enhance metal chelation or receptor binding compared to the target’s simpler benzohydrazide .

  • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide ():
    The trimethoxy substitution on the benzoyl moiety contrasts with the target’s trifluoromethyl group. Methoxy groups are electron-donating, increasing electron density on the aromatic ring, whereas the trifluoromethyl group withdraws electrons. This difference could lead to divergent reactivity in electrophilic substitution or redox processes. Additionally, the hydroxyl group at the 2-position in both compounds facilitates intramolecular O–H···N hydrogen bonding, stabilizing the imine configuration .

Heterocyclic Modifications

  • 2-(2-Chloro-4-nitrophenyl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1,3-benzoxazole-5-carbohydrazide ():
    The benzoxazole core replaces the benzohydrazide, introducing a rigid heterocyclic structure. The nitro and chloro substituents are strongly electron-withdrawing, akin to the target’s trifluoromethyl group, but the benzoxazole’s fused ring system may enhance UV absorption and fluorescence properties. IR data for this compound (C=O at 1644 cm⁻¹, C=N at 1588 cm⁻¹) align with typical hydrazide vibrations, suggesting similar spectroscopic profiles .

  • N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methylprop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (): The triazole sulfanyl group introduces a sulfur-containing heterocycle, which may improve metabolic stability or interact with thiol-rich biological targets.

Halogenation and Bioactivity

  • 4-Bromo-N'-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]benzohydrazide (): This compound features multiple bromine atoms and hydroxyl groups, increasing lipophilicity and hydrogen-bonding capacity. Halogenation is a common strategy in drug design to prolong half-life and improve target binding .

Fluorinated Analogues

  • 2-(2,3-Dihydro-1-benzofuran-5-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide (): Fluorine substitution at the phenyl ring (para position) parallels the target’s trifluoromethyl group. Fluorine’s electronegativity and small size can enhance bioavailability and metabolic resistance. However, the trifluoromethyl group’s bulkier nature may sterically hinder interactions compared to a single fluorine atom .

Biological Activity

N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly as an inhibitor of cholinesterase enzymes. This article reviews the existing literature on its biological properties, including enzyme inhibition, cytotoxicity, and structure-activity relationships.

  • Molecular Formula : C16H12BrF3N2O3
  • Molecular Weight : 417.19 g/mol
  • CAS Number : 478248-94-1

Enzyme Inhibition

Recent studies have demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The compound this compound was evaluated for its ability to inhibit these enzymes, which are critical in neurotransmission.

Table 1: Inhibition Potency of Related Compounds

CompoundAChE IC50 (µM)BuChE IC50 (µM)
This compound46.8 - 137.719.1 - 881.1
4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide46.863.6 - 881.1

The compound showed a dual inhibition profile, with a stronger effect observed on AChE compared to BuChE, indicating its potential as a therapeutic agent in conditions such as Alzheimer's disease where cholinesterase inhibitors are beneficial .

Cytotoxicity Studies

Cytotoxicity assessments conducted on HepG2 cell lines indicated that the compound does not exhibit significant toxicity at concentrations up to 100 µM. This suggests a favorable safety profile for potential therapeutic applications .

Structure-Activity Relationships (SAR)

The structure-activity relationship studies highlight the importance of substituents on the phenyl rings of the compound. The presence of electronegative groups such as trifluoromethyl and bromine enhances inhibitory activity against cholinesterases. For instance, modifications that introduce additional electron-withdrawing groups at specific positions on the aromatic rings have been correlated with increased potency .

Case Studies

A notable study explored various hydrazone derivatives synthesized from benzaldehydes and their biological activities. Among these, compounds similar to this compound were found to possess favorable pharmacological profiles, suggesting that this class of compounds could be further developed for therapeutic use against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yields and purity?

  • Methodology : Synthesis optimization involves precise control of reaction conditions. Key parameters include:

  • Temperature : Maintaining 60–80°C during condensation reactions to avoid side products .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while ethanol aids in recrystallization .
  • Catalysts : Acidic or basic catalysts (e.g., acetic acid) accelerate hydrazone formation .
  • Purification : Column chromatography or recrystallization from ethanol improves purity (>95%) .

Q. What spectroscopic techniques are most effective for confirming the compound’s structure?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms the hydrazide linkage .
  • Infrared (IR) Spectroscopy : Detects functional groups (C=O stretch at ~1640 cm⁻¹, N-H bend at ~3270 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 490.19 [M+H]+) .

Q. What are the key considerations for determining solubility and stability under various conditions?

  • Solubility : Test in DMSO (for biological assays) or chloroform (for NMR). Low solubility in water due to hydrophobic trifluoromethyl and bromo groups .
  • Stability : Monitor via HPLC under acidic/basic conditions. Degradation peaks indicate susceptibility to hydrolysis .

Advanced Research Questions

Q. What mechanistic insights guide the design of derivatives for enhanced bioactivity?

  • Substitution reactions : Introduce electron-withdrawing groups (e.g., -NO2) at the phenyl ring to modulate electronic properties and enhance binding to biological targets .
  • Hydrazone modification : Replace the trifluoromethyl group with sulfonamide moieties to improve pharmacokinetics .

Q. How can computational modeling predict the compound’s reactivity in different environments?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites for nucleophilic/electrophilic attacks .
  • Molecular docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) to prioritize derivatives for synthesis .

Q. What strategies resolve contradictions in spectroscopic data between theoretical predictions and experimental results?

  • Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts to identify discrepancies in tautomeric forms .
  • Variable-temperature NMR : Detect dynamic processes (e.g., keto-enol tautomerism) that may explain anomalies .

Q. What in vitro assays are suitable for evaluating the compound’s bioactivity?

  • Antimicrobial assays : Use disk diffusion against Gram-positive bacteria (e.g., S. aureus) with MIC values <50 µg/mL .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa) to measure IC50 .

Q. How does the electronic nature of substituents affect the compound’s reactivity?

  • Electron-deficient groups (e.g., -CF3): Increase electrophilicity of the hydrazide carbonyl, facilitating nucleophilic additions .
  • Methoxy groups : Enhance solubility via hydrogen bonding but reduce oxidative stability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on reaction yields reported in different studies?

  • Variable catalysts : Yields vary with catalyst type (e.g., 70% with acetic acid vs. 85% with p-toluenesulfonic acid) due to differences in protonation efficiency .
  • Solvent purity : Traces of water in DMF can hydrolyze intermediates, reducing yields by ~15% .

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